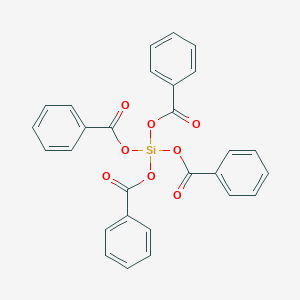
Tribenzoyloxysilyl Benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tribenzoyloxysilyl Benzoate is an organosilicon compound characterized by the presence of three benzoyloxy groups attached to a silicon atom, which is further bonded to a benzoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tribenzoyloxysilyl Benzoate can be synthesized through the reaction of tribenzoyloxysilane with benzoic acid under specific conditions. The reaction typically involves the use of a catalyst, such as a Lewis acid, to facilitate the esterification process. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where tribenzoyloxysilane and benzoic acid are fed into a reactor containing the catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Tribenzoyloxysilyl Benzoate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids to yield benzoic acid and tribenzoyloxysilane.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the benzoate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acids at room temperature.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Oxidation/Reduction: Specific oxidizing or reducing agents under controlled conditions.
Major Products:
Hydrolysis: Benzoic acid and tribenzoyloxysilane.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Tribenzoyloxysilyl Benzoate has several applications in scientific research:
Materials Science:
Organic Synthesis: The compound serves as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organosilicon compounds.
Mécanisme D'action
The mechanism by which Tribenzoyloxysilyl Benzoate exerts its effects is primarily through its ability to undergo hydrolysis and substitution reactions. The silicon atom in the compound acts as a central point for these reactions, allowing for the formation of various products. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Tribenzoyloxysilane: Similar in structure but lacks the benzoate group.
Benzoic Acid Esters: Compounds like methyl benzoate and ethyl benzoate share the benzoate moiety but differ in their ester groups.
Organosilicon Compounds: Other silicon-containing compounds with different organic groups attached to the silicon atom.
Uniqueness: Tribenzoyloxysilyl Benzoate is unique due to the presence of both benzoyloxy and benzoate groups attached to the silicon atom. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile reagent in organic synthesis and materials science.
Propriétés
IUPAC Name |
tribenzoyloxysilyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20O8Si/c29-25(21-13-5-1-6-14-21)33-37(34-26(30)22-15-7-2-8-16-22,35-27(31)23-17-9-3-10-18-23)36-28(32)24-19-11-4-12-20-24/h1-20H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYANNUSOCIPFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O[Si](OC(=O)C2=CC=CC=C2)(OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20O8Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4aS,5R,8aR)-3,4a,5-trimethyl-4,5,8a,9-tetrahydrobenzo[f][1]benzofuran-6-one](/img/structure/B92335.png)
![2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B92336.png)




![2,8-Diazaspiro[5.5]undecane](/img/structure/B92350.png)





![12-Hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid](/img/structure/B92360.png)

